molecular formula C11H8O5 B13025730 5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B13025730
M. Wt: 220.18 g/mol
InChI Key: PVOXLQUTKOGCOE-UHFFFAOYSA-N
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Description

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid can be achieved through various synthetic routes. One efficient method involves a one-pot synthesis using 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient one-pot synthesis methods can be adapted for large-scale production, ensuring minimal environmental impact and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, especially involving the methoxy group, can yield a variety of substituted chromenes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Oxo-4H-chromene-3-carboxylic acid
  • 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
  • 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde

Uniqueness

5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its methoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

5-methoxy-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-7-3-2-4-8-9(7)10(12)6(5-16-8)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

PVOXLQUTKOGCOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O

Origin of Product

United States

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